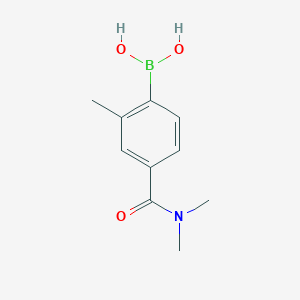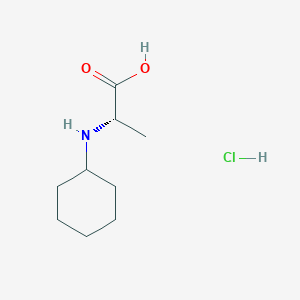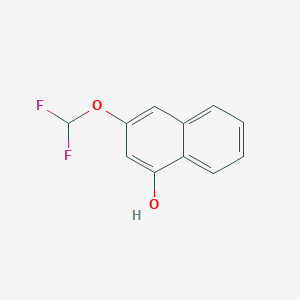![molecular formula C10H12FN3O B15068964 (NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)
(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime is a synthetic organic compound that belongs to the class of nicotinaldehyde derivatives This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an oxime functional group attached to the nicotinaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Nicotinaldehyde Core: Starting from a suitable pyridine derivative, the nicotinaldehyde core can be synthesized through a series of reactions such as halogenation, nitration, and reduction.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the nicotinaldehyde core.
Formation of the Oxime Group: The oxime group can be formed by reacting the aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Condensation: Amines or hydrazines under mild heating.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted nicotinaldehyde derivatives.
Condensation: Imines or hydrazones.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving nicotinaldehyde derivatives.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the pyrrolidine ring can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde: Lacks the oxime group.
6-(Pyrrolidin-1-yl)nicotinaldehydeoxime: Lacks the fluorine atom.
2-Fluoro-6-(pyrrolidin-1-yl)pyridine: Lacks the aldehyde and oxime groups.
Uniqueness
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime is unique due to the combination of the fluorine atom, pyrrolidine ring, and oxime group, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities.
Eigenschaften
Molekularformel |
C10H12FN3O |
|---|---|
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H12FN3O/c11-10-8(7-12-15)3-4-9(13-10)14-5-1-2-6-14/h3-4,7,15H,1-2,5-6H2/b12-7- |
InChI-Schlüssel |
JQAZDWJJXUPEHW-GHXNOFRVSA-N |
Isomerische SMILES |
C1CCN(C1)C2=NC(=C(C=C2)/C=N\O)F |
Kanonische SMILES |
C1CCN(C1)C2=NC(=C(C=C2)C=NO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



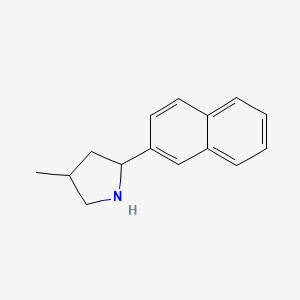



![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
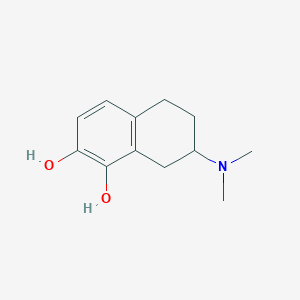
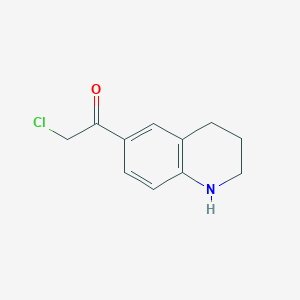
![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
